molecular formula C19H19N3O B6348063 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354915-67-5

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348063
CAS No.: 1354915-67-5
M. Wt: 305.4 g/mol
InChI Key: KCTRPWONBFHQAJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with 3,4-dimethylphenyl and 2-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the methoxy group.

    4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure with a methoxy group at a different position.

Uniqueness

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-8-9-14(10-13(12)2)16-11-17(22-19(20)21-16)15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRPWONBFHQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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